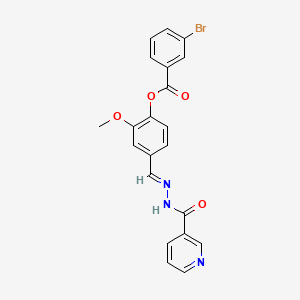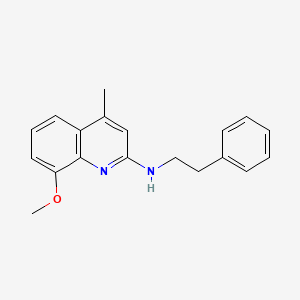
4-(2-biphenylylamino)-4-oxobutanoic acid
Descripción general
Descripción
Synthesis Analysis
While I don’t have specific information on how to synthesize this exact compound, similar compounds are often synthesized through methods like nucleophilic substitution, condensation, or coupling reactions. For instance, the biphenyl core could be formed through a Suzuki coupling reaction, and the amino group could be introduced through nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a biphenyl group, an amino group, and a carboxylic acid group. The biphenyl group could exhibit interesting properties such as atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. The amino and carboxylic acid groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution or addition reactions. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in polar solvents. The biphenyl group could contribute to increased stability and rigidity in the molecule .Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-4-(2-phenylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNZNPTXPQPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3859915.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)


![2-(3-chlorophenoxy)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide](/img/structure/B3859938.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
![4-{4-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-YL]-6-(morpholin-4-YL)pyrimidin-2-YL}morpholine](/img/structure/B3859955.png)
![(E)-3-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3859967.png)
![1,4-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3859972.png)
![4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B3859985.png)
![5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol](/img/structure/B3859989.png)
![5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3860005.png)
![3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3860009.png)
![N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3860014.png)
